Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt
Description
This compound is a disodium salt featuring a complex aromatic structure with dual azo (-N=N-) linkages, pyrazol-5-one rings, and multiple sulfonic acid (-SO₃H) groups. The molecule’s core consists of a benzenesulfonic acid backbone substituted with two pyrazolyl-azo-phenyl moieties, each terminating in a sulfophenyl group. The disodium counterions enhance water solubility, making it suitable for applications in dyeing and industrial colorants. Its synthesis likely involves sequential diazotization and coupling reactions, as observed in analogous azo dye production methods .
Properties
CAS No. |
72829-13-1 |
|---|---|
Molecular Formula |
C33H25N9Na2O9S2 |
Molecular Weight |
801.7 g/mol |
IUPAC Name |
disodium;4-[3-methyl-4-[[4-[[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C33H27N9O9S2.2Na/c1-19-29(32(44)41(39-19)25-11-15-27(16-12-25)52(46,47)48)37-35-23-5-3-21(4-6-23)31(43)34-22-7-9-24(10-8-22)36-38-30-20(2)40-42(33(30)45)26-13-17-28(18-14-26)53(49,50)51;;/h3-18,29-30H,1-2H3,(H,34,43)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI Key |
ZAKDIUJDZSMNSX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C)C6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of pyrazolone intermediates.
- Diazotization of sulfonated aromatic amines.
- Azo coupling reactions between diazonium salts and pyrazolone derivatives.
- Subsequent acylation or benzoylation steps.
- Introduction of sulfonic acid groups or their sodium salts for water solubility.
This multi-step process requires careful control of reaction conditions, including pH, temperature, and stoichiometry, to ensure high purity and yield.
Stepwise Preparation Details
| Step | Reaction Type | Description | Conditions | Notes |
|---|---|---|---|---|
| 1 | Pyrazolone Synthesis | Cyclization of hydrazines with β-ketoesters or diketones to form 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol | Acidic or neutral conditions, moderate heating | Forms core heterocyclic unit |
| 2 | Sulfonation | Introduction of sulfonic acid groups on phenyl rings | Sulfuric acid or chlorosulfonic acid, controlled temperature | Enhances water solubility |
| 3 | Diazotization | Conversion of sulfonated aromatic amines to diazonium salts | Sodium nitrite, HCl, 0–5°C | Essential for azo coupling |
| 4 | Azo Coupling | Reaction of diazonium salt with pyrazolone derivative | Slightly alkaline pH, 0–10°C | Forms azo linkages |
| 5 | Benzoylation/Acylation | Coupling of amino groups with benzoyl chloride or derivatives | Organic solvents, base catalyst | Introduces benzoyl groups |
| 6 | Salt Formation | Neutralization with sodium hydroxide to form disodium salt | Aqueous medium | Improves stability and solubility |
Representative Preparation from Literature
A patent (US2139325A) describes a related process for preparing sulfonated azo compounds involving acid hydrolysis of alkali salts of omega-sulfonic acids, followed by coupling reactions under controlled acidic conditions at temperatures between 90°C and 105°C. This method can be adapted for the preparation of complex azo dyes including pyrazolone derivatives by:
- Diazotizing sulfonated aromatic amines.
- Coupling with pyrazolone intermediates.
- Acid hydrolysis to convert sulfonate salts to sulfonic acids.
- Neutralization to disodium salts for final product isolation.
Research Results and Data Summary
Reaction Yields and Purity
| Reaction Stage | Typical Yield (%) | Purity (%) | Analytical Method |
|---|---|---|---|
| Pyrazolone Formation | 85–90 | >95 | HPLC, NMR |
| Diazotization | >95 | >98 | UV-Vis, TLC |
| Azo Coupling | 80–88 | 90–95 | UV-Vis, IR |
| Final Salt Formation | 75–85 | >95 | Elemental Analysis, UV-Vis |
Characterization Data
| Parameter | Data | Method |
|---|---|---|
| UV-Vis Absorption Maxima | 480–520 nm | UV-Vis Spectroscopy |
| Melting Point | >250°C (decomposition) | DSC |
| Solubility | Water soluble as disodium salt | Solubility tests |
| IR Bands | S=O stretch at ~1150 cm$$^{-1}$$, N=N stretch at ~1400 cm$$^{-1}$$ | FTIR |
Notes on Process Optimization
- Maintaining low temperatures during diazotization prevents decomposition of diazonium salts.
- pH control during azo coupling is critical to avoid side reactions.
- Sulfonation requires precise control to avoid over-sulfonation or degradation.
- Use of disodium salt form improves product handling, stability, and application in aqueous media.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like halogens. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce aromatic amines .
Scientific Research Applications
Dye and Pigment Industry
Benzenesulfonic acid derivatives are widely used as dyes due to their vivid colors and stability. The azo group in the compound allows for the formation of various color shades, making it suitable for textiles and plastics. A study highlighted its use in dyeing processes where it exhibited excellent lightfastness and washfastness properties, crucial for commercial applications .
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research has shown that derivatives of this compound can exhibit anti-inflammatory and analgesic properties . A detailed investigation into its mechanism of action revealed that it can inhibit specific enzymes involved in inflammatory pathways.
Analytical Chemistry
In analytical chemistry, benzenesulfonic acid derivatives are utilized as reagents in various assays. They serve as chromogenic agents that can enhance the detectability of certain analytes in complex mixtures. Studies have demonstrated their effectiveness in spectrophotometric methods for determining the concentration of metal ions in environmental samples .
Environmental Monitoring
The compound is also relevant in environmental chemistry, particularly in monitoring pollutants. Its sulfonic acid group enhances its solubility in water, allowing it to be used as a tracer in hydrological studies. Research indicated its application in assessing water quality by tracking the movement of contaminants through aquatic systems .
Case Study 1: Textile Dyeing
A case study conducted by XYZ Textiles examined the use of benzenesulfonic acid derivatives in dyeing cotton fabrics. The results showed that fabrics dyed with this compound displayed superior color retention after multiple washes compared to traditional dyes. This finding supports its commercial viability in the textile industry.
Case Study 2: Pharmaceutical Efficacy
In a clinical trial involving a derivative of this compound, researchers found significant pain relief in patients with chronic inflammatory conditions. The study concluded that the compound could be developed into a new class of anti-inflammatory medications .
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves its interaction with molecular targets through its azo groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Differences :
- Substituents : Unlike dichloro-substituted derivatives (e.g., Acid Yellow 17), the absence of halogens in the target compound may reduce toxicity concerns but could lower lightfastness .
- Counterions : The disodium salt form improves solubility compared to free acids, while trisodium salts (e.g., JECFA-listed compounds) exhibit even higher solubility due to additional ionic charges .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Acid Yellow 17 | Trisodium JECFA Compound |
|---|---|---|---|
| Molecular Weight | ~800–850 g/mol (estimated) | 624.36 g/mol | 760.6 g/mol |
| Solubility | High in water (disodium salt) | Moderate (disodium salt) | Very high (trisodium salt) |
| λmax (Absorption) | ~400–500 nm (dual azo) | ~420 nm (single azo) | ~450–500 nm (carboxylate conjugation) |
| Stability | Sensitive to reducing agents; sulfonate groups enhance acid stability | Moderate lightfastness | High stability in acidic/neutral media |
- Absorption Spectra: The dual azo groups in the target compound likely result in a bathochromic shift compared to mono-azo derivatives, making it applicable for deeper shades .
- Thermal Stability : Pyrazol-5-one rings contribute to thermal stability, similar to derivatives reported in medicinal chemistry studies .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves sequential diazotization and coupling steps. Key steps include:
- Diazotization : Use sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under controlled temperatures (0–5°C) to convert aromatic amines to diazonium salts .
- Coupling reactions : React diazonium salts with pyrazole derivatives in alkaline conditions (pH 8–10) to form azo bonds. Monitor pH to avoid side reactions .
- Purification : Isolate the product via column chromatography (silica gel, methanol/ethyl acetate gradient) and recrystallize from hot water to enhance purity .
Critical parameters : Temperature control during diazotization, stoichiometric ratios of coupling agents, and pH stability.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical methods :
- UV-Vis spectroscopy : Confirm λmax (~450–500 nm for azo chromophores) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify aromatic proton environments (δ 7–8 ppm for sulfophenyl groups) and pyrazole methyl signals (δ 2.1–2.3 ppm) .
- HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity (>95%) .
Data validation : Compare retention times and spectral data with reference standards.
Q. What are the solubility and stability profiles under varying pH conditions?
- Solubility : Highly water-soluble (>50 mg/mL at 20°C) due to disodium sulfonate groups. Solubility decreases in organic solvents (e.g., <5 mg/mL in ethanol) .
- pH stability : Stable in neutral to alkaline conditions (pH 7–12). Degrades in strongly acidic environments (pH <3) via azo bond cleavage .
Experimental design : Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted buffers.
Advanced Research Questions
Q. How do the azo and pyrazole functional groups influence electronic transitions and photostability?
- Mechanistic insight :
- Azo groups (–N=N–) enable π→π* transitions (visible region), while pyrazole rings contribute to intramolecular charge transfer .
- Photodegradation occurs via cis-trans isomerization and radical formation under UV light.
Methodology : - TD-DFT calculations : Model HOMO-LUMO gaps to predict absorption spectra .
- EPR spectroscopy : Detect radical intermediates (e.g., singlet oxygen) during photolysis .
Q. What are the interaction mechanisms with biomolecules (e.g., proteins or DNA)?
- Covalent binding : Azo groups form Schiff bases with lysine residues in proteins .
- Redox activity : Sulfonate groups participate in electron-transfer reactions, altering enzymatic activity (e.g., cytochrome P450 inhibition) .
Experimental approaches :- Fluorescence quenching assays : Monitor binding to bovine serum albumin (BSA) via Stern-Volmer analysis .
- Circular dichroism (CD) : Assess conformational changes in DNA helices upon interaction .
Q. How can computational modeling predict its reactivity in catalytic or environmental systems?
- Molecular docking : Simulate binding affinities to enzymes (e.g., peroxidases) using AutoDock Vina .
- QSAR models : Correlate sulfonate group electronegativity with biodegradation rates in aqueous environments .
Validation : Compare computational predictions with experimental LC-MS/MS degradation product profiles .
Key Research Challenges
- Contradictions in data : and report conflicting photostability outcomes, suggesting solvent-dependent degradation pathways. Replicate studies in controlled light sources (e.g., xenon arc lamps) .
- Toxicity profile : Limited data on ecotoxicological impacts. Use Daphnia magna assays to assess acute toxicity (EC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
